![molecular formula C13H11N3 B1663134 1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole CAS No. 169136-33-8](/img/structure/B1663134.png)
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole
Overview
Description
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound is a derivative of carbazole, a naturally occurring compound found in coal tar, crude oil, and shale oil.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins such asMitogen-activated protein kinase 10 , Receptor-interacting serine/threonine-protein kinase 1 , Protein-tyrosine kinase 2-beta , Aurora kinase A , and Focal adhesion kinase 1 . These proteins play crucial roles in cellular signaling, growth, and division.
Mode of Action
It’s suggested that similar compounds may serve as anintercalator and poison DNA topoisomerase II . The intercalation into DNA can disrupt the normal functioning of the DNA molecule, thereby inhibiting the process of replication and transcription.
Biochemical Pathways
The interaction with the aforementioned proteins suggests that it may influence various cellular processes, including cell growth, division, and signal transduction .
Pharmacokinetics
The compound’s molecular weight of171.2383 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Similar compounds have shownantibacterial and antiyeast properties, in addition to suppressing the growth of phytopathogenic fungi .
Biochemical Analysis
Biochemical Properties
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with protein-tyrosine kinase 2-beta, an enzyme involved in cell signaling pathways . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to significant changes in cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with protein-tyrosine kinase 2-beta can alter cell signaling pathways, leading to changes in gene expression and metabolic activities . These effects can have profound implications for cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes like protein-tyrosine kinase 2-beta, inhibiting their activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole typically involves the reaction of phenylhydrazine with cyclohexanone in the presence of a solid acid catalyst, such as K-10 montmorillonite clay. This reaction is often carried out under microwave irradiation at 600 W for 3 minutes in a methanol medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of solid acid catalysts and microwave irradiation suggests that scalable methods could be developed based on these principles.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole has diverse applications in scientific research, including:
Drug Discovery: This compound is used in the development of new therapeutic agents due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrazolo-quinazoline: This compound shares a similar core structure and has potential anti-prostate cancer activity.
Tetrahydropyrazolo-pyrimidocarbazole: Another similar compound with potential therapeutic applications.
Uniqueness
1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole is unique due to its specific structural features and the range of reactions it can undergo. Its ability to inhibit Aurora kinase also sets it apart from other similar compounds .
Properties
IUPAC Name |
1,4,5,10-tetrahydropyrazolo[3,4-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-4-11-9(3-1)10-6-5-8-7-14-16-12(8)13(10)15-11/h1-4,7,15H,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHEPAFFTVLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=NN3)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


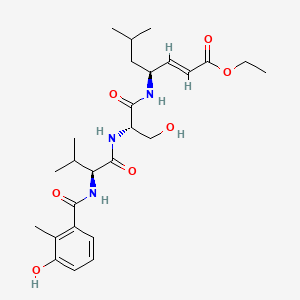
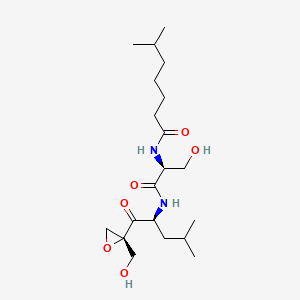
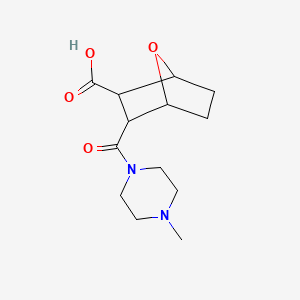
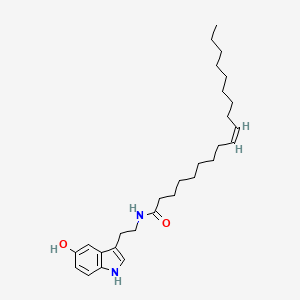
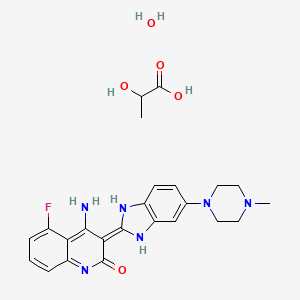
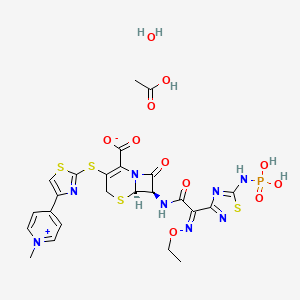
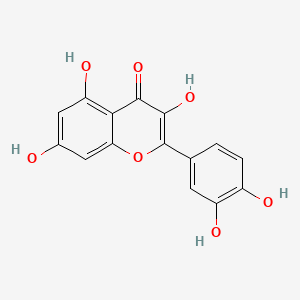


![5,5/'-Bis[2-(4-aminophenyl)-1H-1,3-benzimidazol]](/img/structure/B1663067.png)
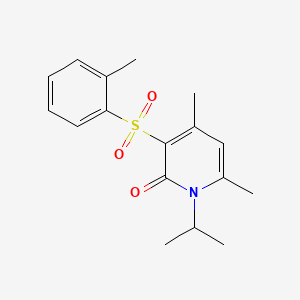


![(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B1663074.png)
